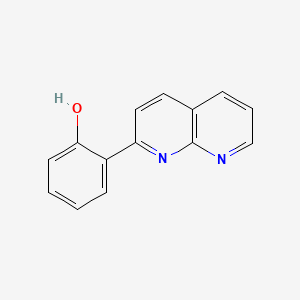

2-(1,8-Naphthyridin-2-yl)phenol

Übersicht

Beschreibung

2-(1,8-Naphthyridin-2-yl)phenol: is a heterocyclic compound that contains both a naphthyridine and a phenol moiety. This compound is known for its ability to selectively enhance cytokine-induced signal transducer and activator of transcription 1 (STAT1) transcription activity, making it a valuable tool in scientific research .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(1,8-Naphthyridin-2-yl)phenol kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die dehydrogenative Kupplung von (2-Aminopyridin-3-yl)methanol und sekundärem Alkohol in Gegenwart eines wasserlöslichen Iridiumkatalysators unter Lufta Atmosphäre . Dieses Verfahren liefert das gewünschte Produkt in mittleren bis hohen Ausbeuten (62-88%).

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verwendung effizienter katalytischer Systeme und umweltfreundlicher Ansätze bei der Synthese verwandter Naphthyridinverbindungen betont .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(1,8-Naphthyridin-2-yl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wobei häufig Reduktionsmittel wie Natriumborhydrid verwendet werden.

Substitution: Die phenolische Hydroxylgruppe kann an Substitutionsreaktionen wie Alkylierung oder Acylierung teilnehmen, um Ether oder Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Alkylhalogenide oder Acylchloride sind typische Reagenzien für Substitutionsreaktionen.

Hauptprodukte:

Oxidation: Chinone oder andere oxidierte Derivate.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Ether oder Ester, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(1,8-Naphthyridin-2-yl)phenol serves as a valuable building block in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. Its unique structure allows for the formation of metal complexes that exhibit interesting properties.

Biology

The compound has been shown to selectively enhance the transcription activity of Signal Transducer and Activator of Transcription 1 (STAT1), playing a crucial role in cytokine signaling pathways. This specificity makes it useful in studying immune responses and cellular signaling mechanisms.

Medicine

The enhancement of STAT1 activity by this compound has potential therapeutic implications:

- Cancer Research: The compound enhances the antiproliferative effects of interferon-gamma (IFN-γ) on cancer cells, making it a candidate for combination therapies aimed at improving treatment efficacy while potentially reducing side effects.

Industry

Due to its unique properties, this compound is also explored in the development of new materials and sensors.

Biochemical Mechanism

Mechanism of Action:

this compound enhances IFN-γ-induced STAT1-dependent signaling by prolonging the tyrosine phosphorylation of STAT1. This leads to increased expression of STAT1 target genes such as IRF3.

Cellular Effects:

The compound does not affect the transcription activities of other transcription factors like STAT3 or NF-κB, making it a selective enhancer for STAT1 signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-NP | MCF7 | ~6.53 | |

| Staurosporine | MCF7 | ~4.51 | |

| 2-NP | Fibrosarcoma Cells | Not specified |

In laboratory settings, treatment with this compound resulted in a significant increase in STAT1-dependent reporter gene expression and enhanced antiproliferative effects against human cancer cells.

Case Studies

Several case studies have documented the effects and applications of this compound:

- Study on Human Cancer Cells: A study reported that treatment with this compound resulted in a two-fold increase in STAT1-dependent reporter gene expression, correlating with enhanced antiproliferative effects against human cancer cells.

- Combination Therapies: Research indicates that combining this compound with other chemotherapeutic agents may yield synergistic effects. This approach could potentially lower required dosages and reduce side effects associated with cancer treatments.

Wirkmechanismus

2-(1,8-Naphthyridin-2-yl)phenol exerts its effects by selectively enhancing cytokine-induced STAT1 transcription activity . This enhancement is achieved by prolonging the tyrosine phosphorylation of STAT1 in response to interferon-gamma, thereby increasing the duration and intensity of STAT1-dependent gene expression . The compound does not affect other transcription factors such as STAT3 or nuclear factor kappa B (NF-κB) .

Vergleich Mit ähnlichen Verbindungen

Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.

2-Amino-1,8-naphthyridine: A related compound used in the synthesis of various heterocyclic compounds.

Uniqueness: 2-(1,8-Naphthyridin-2-yl)phenol is unique in its selective enhancement of STAT1 transcription activity without affecting other transcription factors . This specificity makes it a valuable tool in research focused on STAT1 signaling pathways and their implications in disease .

Biologische Aktivität

2-(1,8-Naphthyridin-2-yl)phenol (commonly referred to as 2-NP) is a phenolic compound that has garnered attention for its biological activities, particularly in cancer research. This compound selectively enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1), which plays a crucial role in mediating immune responses and inhibiting tumor cell proliferation.

- Molecular Formula : C13H10N2O

- Molecular Weight : 222.24 g/mol

- CAS Number : 65182-56-1

- Physical State : Solid

- Solubility : Soluble in DMSO (≥10 mg/ml)

- Melting Point : 193-196 °C

2-NP acts as a selective enhancer of STAT1 transcription activity without affecting STAT3 or NF-κB pathways. This specificity is significant because it allows for targeted therapeutic strategies in conditions where STAT1 is beneficial, such as in certain cancer types. The compound prolongs the tyrosine phosphorylation of STAT1 induced by interferon-gamma (IFN-γ), thereby enhancing its antiproliferative effects in various cancer cell lines, including MCF-7 (human breast cancer) and fibrosarcoma cells .

Anticancer Properties

- Inhibition of Cell Proliferation :

- IC50 Values :

- Mechanistic Insights :

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-NP | MCF7 | ~6.53 | |

| Staurosporine | MCF7 | ~4.51 | |

| 2-NP | Fibrosarcoma Cells | Not specified |

Enhancer of Immune Response

The ability of 2-NP to enhance STAT1 activity suggests its role in modulating immune responses. By amplifying the effects of IFN-γ, it may improve the efficacy of immunotherapies targeting tumors that exploit immune evasion mechanisms.

Case Studies

Several studies have documented the effects of 2-NP:

- Study on Human Cancer Cells : A study reported that treatment with 2-NP resulted in a two-fold increase in STAT1-dependent reporter gene expression, which correlated with enhanced antiproliferative effects against human cancer cells .

- Combination Therapies : Research indicates that combining 2-NP with other chemotherapeutic agents may yield synergistic effects, potentially leading to lower required dosages and reduced side effects .

Eigenschaften

IUPAC Name |

2-(1,8-naphthyridin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425411 | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65182-56-1 | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-NP?

A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.

Q2: What are the potential anticancer effects of 2-NP?

A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.